(2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-hydrazinyl-3-hydroxybutanenitrile
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Overview
Description
(2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-hydrazinyl-3-hydroxybutanenitrile is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a hydrazinyl group, and a hydroxybutanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-hydrazinyl-3-hydroxybutanenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a trifluoromethyl ketone with hydrazine hydrate under controlled conditions to form the hydrazinyl intermediate. This intermediate is then reacted with a dimethylaminomethylidene reagent to yield the final product. The reaction conditions often require careful control of temperature, pH, and solvent choice to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-hydrazinyl-3-hydroxybutanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products
Scientific Research Applications
(2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-hydrazinyl-3-hydroxybutanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of (2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-hydrazinyl-3-hydroxybutanenitrile involves its interaction with specific molecular targets and pathways. The compound’s hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a potent agent in various biological systems .
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(dimethylaminomethylidene)-4,4,4-trifluoro-3-hydroxybutanenitrile
- (2E)-2-(dimethylaminomethylidene)-4,4,4-trifluoro-3-hydroxybutanenitrile
- (2E)-2-(dimethylaminomethylidene)-4,4,4-trifluoro-3-hydroxybutanenitrile
Uniqueness
Compared to similar compounds, (2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-hydrazinyl-3-hydroxybutanenitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the hydrazinyl group provides a reactive site for covalent interactions with biological targets .
Properties
IUPAC Name |
(2E)-2-(dimethylaminomethylidene)-4,4,4-trifluoro-3-hydrazinyl-3-hydroxybutanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N4O/c1-14(2)4-5(3-11)6(15,13-12)7(8,9)10/h4,13,15H,12H2,1-2H3/b5-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYDRFAHKXBQKD-SNAWJCMRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(C(F)(F)F)(NN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(C(F)(F)F)(NN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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